molecular formula C30H29ClN2O7 B426058 5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-methoxy-4-propoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-methoxy-4-propoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B426058
M. Wt: 565g/mol
InChI Key: CYIUNZFJSLXHGM-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-methoxy-4-propoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C30H29ClN2O7 and its molecular weight is 565g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H29ClN2O7

Molecular Weight

565g/mol

IUPAC Name

(5E)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1-[(3-methoxy-4-propoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C30H29ClN2O7/c1-4-13-39-24-12-8-21(16-27(24)38-3)17-33-29(35)23(28(34)32-30(33)36)14-20-7-11-25(26(15-20)37-2)40-18-19-5-9-22(31)10-6-19/h5-12,14-16H,4,13,17-18H2,1-3H3,(H,32,34,36)/b23-14+

InChI Key

CYIUNZFJSLXHGM-OEAKJJBVSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)OC)/C(=O)NC2=O)OC

SMILES

CCCOC1=C(C=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)OC)C(=O)NC2=O)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)OC)C(=O)NC2=O)OC

Origin of Product

United States

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